5-Bromo-6-fluoropyridin-2-ol
Description
Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry
Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, serves as a foundational scaffold in a vast array of chemical compounds. numberanalytics.comnumberanalytics.com Its derivatives are integral to numerous fields, including pharmaceuticals, agrochemicals, and material science. numberanalytics.comnumberanalytics.comnih.gov The unique properties of the pyridine ring, such as its aromaticity and the presence of a lone pair of electrons on the nitrogen atom, allow for a wide range of chemical modifications, making it a versatile building block in organic synthesis. numberanalytics.comnih.gov The incorporation of pyridine scaffolds can significantly influence the pharmacological activity of molecules, leading to the development of drugs with a broad spectrum of therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory agents. nih.govnih.govnih.gov
Overview of Halogenation Strategies in Pyridine Synthesis
The introduction of halogen atoms into the pyridine ring is a critical strategy for modulating the electronic properties and reactivity of pyridine derivatives. nih.govnih.gov However, the electron-deficient nature of the pyridine ring makes direct electrophilic aromatic substitution challenging, often requiring harsh reaction conditions. nih.gov Consequently, various synthetic methods have been developed to achieve selective halogenation. These strategies include metalation-trapping sequences, the use of pyridine N-oxides, and innovative approaches employing specially designed phosphine (B1218219) reagents to facilitate halogenation at specific positions. nih.govnih.govmountainscholar.org The ability to regioselectively introduce halogens is crucial for the synthesis of complex molecules and for late-stage functionalization of pharmaceuticals. nih.govnih.gov
Research Landscape of Fluorinated and Brominated Pyridine Scaffolds
Fluorinated and brominated pyridine scaffolds are of particular importance in medicinal chemistry and materials science. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. chemeurope.comuni-muenster.de Brominated pyridines, on the other hand, are valuable intermediates in cross-coupling reactions, allowing for the introduction of diverse functional groups. mdpi.comresearchgate.net The distinct electronic effects of fluorine and bromine atoms significantly influence the chemical and biological properties of the resulting molecules. Research in this area is focused on developing new synthetic methodologies for the precise introduction of these halogens and exploring the unique properties of the resulting compounds in various applications, from radioligands for medical imaging to novel therapeutic agents. mdpi.comnih.gov
Contextualizing 5-Bromo-6-fluoropyridin-2-ol within Pyridinol Chemistry
Chemical Profile of this compound
The fundamental chemical and physical properties of this compound are crucial for its application in synthesis and materials science.
| Property | Value | Source |
| Molecular Formula | C5H3BrFNO | nih.gov |
| Molecular Weight | 191.99 g/mol | nih.gov |
| IUPAC Name | 5-bromo-6-fluoro-1H-pyridin-2-one | nih.gov |
| CAS Number | 1227597-58-1 | nih.gov |
| Synonyms | 5-Bromo-6-fluoro-pyridin-2-ol, 5-Bromo-6-fluoro-1H-pyridin-2-one | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-fluoro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOAKTBLMUSMSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 6 Fluoropyridin 2 Ol
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
LC-MS and UPLC-MS for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful analytical techniques essential for verifying the purity and confirming the identity of synthesized compounds like 5-Bromo-6-fluoropyridin-2-ol. These methods couple the superior separation capabilities of liquid chromatography with the sensitive detection and mass determination of mass spectrometry.
In a typical analysis, the compound is dissolved in a suitable solvent and injected into the LC or UPLC system. The stationary phase and mobile phase are selected to achieve efficient separation of the target compound from any starting materials, byproducts, or impurities. The retention time (RT), the time it takes for the compound to travel through the column, serves as a characteristic identifier under specific chromatographic conditions. UPLC, utilizing smaller stationary phase particles, offers higher resolution and faster analysis times compared to conventional LC.
Following separation, the eluent is introduced into the mass spectrometer. For this compound (molar mass: 191.99 g/mol ), electrospray ionization (ESI) in positive or negative mode is commonly employed. The mass spectrometer detects the mass-to-charge ratio (m/z) of the resulting ions. A critical confirmation of identity comes from observing the molecular ion peak. Due to the natural isotopic abundance of bromine (79Br ≈ 50.7%, 81Br ≈ 49.3%), the mass spectrum will exhibit a characteristic pair of peaks ([M+H]+ and [M+H+2]+) of nearly equal intensity, separated by 2 m/z units, which is a definitive signature for a monobrominated compound. The purity is determined by integrating the area of the primary peak in the chromatogram relative to the total area of all observed peaks.
Table 1: Representative LC-MS Data for this compound
| Parameter | Expected Value | Description |
|---|---|---|
| Retention Time (RT) | Compound-specific | Dependent on column, mobile phase, and flow rate. |
| [M+H]+ | ~192.0 | Corresponds to C₅H₄BrFNOH+ with 79Br isotope. |
| [M+H+2]+ | ~194.0 | Corresponds to C₅H₄BrFNOH+ with 81Br isotope. |
| Isotopic Pattern | ~1:1 ratio | Characteristic isotopic signature for bromine. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key structural features.
The presence of the hydroxyl (-OH) group is typically identified by a strong, broad absorption band in the region of 3200-3600 cm-1, which arises from O-H stretching vibrations. The broadening is a result of intermolecular hydrogen bonding. The aromatic pyridine (B92270) ring will produce several signals, including C-H stretching vibrations just above 3000 cm-1 and C=C and C=N ring stretching vibrations in the 1400-1600 cm-1 region. pressbooks.publibretexts.org The C-O stretching vibration associated with the phenolic hydroxyl group is expected to appear as a strong band between 1200 and 1260 cm-1.
Furthermore, the carbon-halogen bonds will have characteristic absorptions in the fingerprint region of the spectrum. The C-F stretching vibration typically results in a strong absorption in the 1000-1400 cm-1 range, while the C-Br stretching vibration is found at lower wavenumbers, generally between 500-600 cm-1. msu.edu
Table 2: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Hydroxyl) | Stretching | 3200-3600 | Strong, Broad |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium |
| C=C, C=N (Aromatic Ring) | Stretching | 1400-1600 | Medium-Strong |
| C-O (Phenolic) | Stretching | 1200-1260 | Strong |
| C-F (Fluoro) | Stretching | 1000-1400 | Strong |
X-ray Diffraction Analysis for Solid-State Structure and Conformational Studies
X-ray diffraction (XRD) on a single crystal provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. For this compound, an XRD analysis would elucidate the planarity of the pyridine ring and the conformation of the hydroxyl group.
Table 3: Hypothetical Crystal Data and Structure Refinement Parameters
| Parameter | Example Value |
|---|---|
| Empirical Formula | C₅H₃BrFNO |
| Formula Weight | 191.99 |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | ~4.0 |
| b (Å) | ~13.5 |
| c (Å) | ~14.8 |
| β (°) | ~90-100 |
| Volume (ų) | ~800 |
| Z | 4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The absorption spectrum provides information about the electronic structure of conjugated systems. The chromophore in this compound is the substituted pyridine ring.
The spectrum is expected to show absorptions arising from π → π* and n → π* electronic transitions. uzh.chlibretexts.org The π → π* transitions, involving the promotion of electrons from π bonding orbitals to π* antibonding orbitals of the aromatic ring, are typically high-intensity (high molar absorptivity, ε) and are expected to appear in the 200-300 nm range. The n → π* transitions involve the promotion of non-bonding electrons (from the nitrogen and oxygen heteroatoms) to π* antibonding orbitals. These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions. shu.ac.uktanta.edu.eg
The positions of the absorption maxima (λmax) can be influenced by solvent polarity and pH. For instance, in a basic solution, deprotonation of the hydroxyl group to form a phenoxide would create a more electron-rich system, likely causing a bathochromic (red) shift to longer wavelengths.
Table 4: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength Range (nm) | Relative Intensity (ε) |
|---|---|---|---|
| π → π* | π (HOMO) → π* (LUMO) | 200-300 | High |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or complexes with paramagnetic metal ions.
For the compound this compound in its neutral, ground state, all electrons are paired. Therefore, the molecule is diamagnetic and will not produce an EPR signal. In this context, the compound is considered "EPR-silent."
The technique would only become applicable if this compound were converted into a species with an unpaired electron. This could occur under specific experimental conditions, such as:
Formation of a Radical Ion: Chemical or electrochemical oxidation could remove one electron to form a radical cation, or reduction could add an electron to form a radical anion. These radical species would be EPR-active.
Complexation with a Paramagnetic Metal: If the compound were used as a ligand to form a coordination complex with a paramagnetic transition metal ion (e.g., Cu(II), Mn(II)), the resulting complex would be EPR-active, providing information about the metal's coordination environment.
Under standard conditions for structural characterization, EPR spectroscopy is not a relevant technique for analyzing the stable this compound molecule itself.
Mechanistic Investigations and Reaction Pathways Involving 5 Bromo 6 Fluoropyridin 2 Ol
Reactivity Profiling of Bromine and Fluorine Substituents
The bromine and fluorine atoms on the pyridin-2-ol scaffold exhibit predictably different chemical behaviors, enabling orthogonal chemical strategies. This differential reactivity is a cornerstone of its use as a versatile building block in organic synthesis.
A fundamental divergence in reactivity is observed between the C5-bromo and C6-fluoro substituents. The fluorine atom is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , whereas the bromine atom is the preferred site for transition-metal-catalyzed cross-coupling reactions . ossila.com
The SNAr reaction mechanism proceeds via a two-step addition-elimination pathway. nih.gov The reaction is initiated by the attack of a nucleophile on an electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov The rate-determining step is typically the initial nucleophilic attack. youtube.com Fluorine's high electronegativity makes the carbon to which it is attached (C6) highly electrophilic and thus activates it for this attack. youtube.com Consequently, in the context of SNAr, fluorine is a better leaving group than bromine or chlorine because it most effectively stabilizes the transition state of the rate-determining nucleophilic addition step. youtube.comrsc.org
Conversely, the bromine atom at the C5 position is the more reactive site for palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. ossila.com These reactions typically involve an oxidative addition step where the catalyst inserts into the carbon-halogen bond. The C-Br bond is weaker and more polarizable than the C-F bond, making it significantly more susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)). This inherent preference allows for selective functionalization at the C5 position while leaving the C6-fluoro group intact.
| Reaction Type | Preferred Site | Halogen | Mechanistic Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | C6 | Fluorine | High electronegativity activates the C6 position for nucleophilic attack. youtube.com |
| Metal-Catalyzed Cross-Coupling | C5 | Bromine | Weaker C-Br bond is more susceptible to oxidative addition by Pd or Cu catalysts. ossila.com |
The positions of the halogen substituents and the hydroxyl/oxo group profoundly influence the electronic landscape and, therefore, the reactivity of the 5-Bromo-6-fluoropyridin-2-ol ring. The molecule exists in a tautomeric equilibrium between the 2-hydroxypyridine (B17775) and the 2-pyridone forms, with the latter often being predominant, especially in polar solvents. wikipedia.org
The electronic effects of the substituents can be analyzed through inductive and resonance effects:
Fluorine (C6): Exerts a very strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weak electron-donating resonance effect (+R) via its lone pairs. The inductive effect is dominant, rendering the C6 position electron-deficient and highly activated for nucleophilic attack. openstax.org
Hydroxyl/Oxo Group (C2): The 2-pyridone tautomer features a carbonyl group, which is electron-withdrawing, and an N-H group. Resonance structures show that the C3 and C5 positions are more electron-rich, while the C4 and C6 positions are more electron-deficient. rsc.org This electron-deficient nature at C6 further enhances its susceptibility to nucleophilic attack. The presence of an electron-donating substituent, such as a hydroxyl group, can strongly impact the electronic structure of polyhalogenated pyridines. rsc.org
The combination of these effects makes the C6 position the most electrophilic site on the ring, predisposing it to SNAr reactions. The C5 position, while influenced by adjacent groups, retains the characteristic reactivity of an aryl bromide in cross-coupling chemistry.
Mechanistic Aspects of Derivatization Reactions
The differential reactivity of the C-F and C-Br bonds allows for a variety of selective bond-forming reactions, enabling the synthesis of complex derivatives.
Carbon-carbon bonds are typically formed at the C5 position via palladium-catalyzed cross-coupling reactions, leveraging the higher reactivity of the C-Br bond in such transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the C5-Br with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst. The electron-withdrawing nature of the bromine at position 3 has been shown to activate similar pyridine (B92270) rings for Suzuki couplings.
Stille Coupling: In a similar mechanistic fashion, Stille coupling utilizes organostannane reagents to form C-C bonds at the C5 position.
Sonogashira Coupling: This reaction couples the C5-Br with a terminal alkyne, typically using a dual catalytic system of palladium and copper.
| Reaction Name | Reagents | Bond Formed | Mechanistic Highlight |
| Suzuki-Miyaura | R-B(OH)₂, Pd catalyst, Base | C5-C | Transmetalation from boron to palladium. |
| Stille | R-Sn(Alkyl)₃, Pd catalyst | C5-C | Transmetalation from tin to palladium. |
| Sonogashira | Terminal Alkyne, Pd/Cu catalyst, Base | C5-C (alkynyl) | Synergistic catalysis involving palladium and copper. |
Carbon-nitrogen bonds can be formed at either the C6 or C5 position, depending on the chosen reaction conditions and mechanism.
SNAr at C6: The highly activated C6-F bond readily undergoes substitution with various nitrogen nucleophiles (e.g., primary or secondary amines, anilines, or heterocycles). The reaction typically proceeds by heating the pyridin-2-ol with the amine, sometimes in the presence of a base, to yield the 6-amino derivative.
Buchwald-Hartwig Amination at C5: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds at the C5 position by reacting the C-Br bond with an amine in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine), and a strong base. tcichemicals.com
Ullmann Condensation at C5: A classical method for C-N bond formation, this copper-catalyzed reaction couples the C-Br bond with an amine, often at higher temperatures. Studies on similar 2-hydroxy-5-halopyridines have demonstrated successful copper-catalyzed amination at the C5 position. researchgate.net
| Reaction Pathway | Position | Reagents | Key Feature |
| Nucleophilic Aromatic Substitution | C6 | R₂NH, Base (optional) | Targets the electron-deficient C6-F bond. |
| Buchwald-Hartwig Amination | C5 | R₂NH, Pd catalyst, Ligand, Base | Palladium-catalyzed coupling at the C5-Br bond. tcichemicals.com |
| Ullmann Condensation | C5 | R₂NH, Cu catalyst, Base | Copper-catalyzed coupling at the C5-Br bond. researchgate.net |
Similar to C-N bond formation, C-O bonds can be installed at either halogenated position through SNAr or metal-catalyzed coupling reactions.
SNAr at C6: The C6-F bond can be displaced by oxygen nucleophiles such as alkoxides (RO⁻) or phenoxides (ArO⁻) to form ethers. This reaction, often called the Williamson ether synthesis for aromatic systems, typically requires a strong base to generate the nucleophile.
Buchwald-Hartwig/Ullmann-type Coupling at C5: The C5-Br bond can be coupled with alcohols or phenols using either palladium or copper catalysts to form aryl ethers. These reactions expand the toolkit for creating diaryl or alkyl aryl ethers from the pyridin-2-ol scaffold.
| Reaction Pathway | Position | Reagents | Bond Formed |
| Nucleophilic Aromatic Substitution | C6 | R-OH, Strong Base | C6-OR (Ether) |
| Metal-Catalyzed Coupling (e.g., Buchwald-Hartwig) | C5 | R-OH, Pd or Cu catalyst, Base | C5-OR (Ether) |
Tautomerism in this compound and Related Pyridinols
The phenomenon of tautomerism is critical to understanding the structure, reactivity, and properties of this compound. Like other hydroxypyridines, it exists in a dynamic equilibrium between two tautomeric forms: the pyridin-2-ol (enol or lactim) form and the pyridin-2-one (keto or lactam) form.
Keto-enol tautomerism is a proton-transfer equilibrium where constitutional isomers are readily interconverted. libretexts.org In the context of 2-hydroxypyridines, this equilibrium is between the aromatic alcohol form (the '-ol' or enol tautomer) and the non-aromatic but highly polarized amide form (the '-one' or keto tautomer). The position of this equilibrium is highly sensitive to the molecule's environment, including the solvent and its physical state (gas, liquid, or solid). stackexchange.com
For most simple carbonyl compounds, the keto form is significantly more stable and thus favored at equilibrium. libretexts.org This preference is generally attributed to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.org In pyridinol/pyridinone systems, the situation is more complex due to the influence of aromaticity. While the pyridinol form possesses a fully aromatic six-membered ring, the pyridone tautomer can be stabilized by a significant contribution from a charge-separated resonance structure that also has aromatic character. stackexchange.com
Studies on the parent 2-pyridone/2-pyridinol system have shown that the equilibrium's position is strongly dependent on the medium. stackexchange.com
Gas Phase: In the gas phase, the pyridinol (hydroxy) form is generally preferred. stackexchange.com
Nonpolar Solvents: In nonpolar solvents, the two tautomers often exist in comparable amounts. stackexchange.com
Polar Solvents & Crystalline State: In polar solvents and in the solid state, the equilibrium is overwhelmingly shifted toward the pyridone (oxo) form. stackexchange.com This is due to the high polarity of the pyridone tautomer, which is better stabilized by polar solvent molecules and by intermolecular hydrogen bonding in the crystal lattice.
The IUPAC name for the compound of interest is 5-bromo-6-fluoro-1H-pyridin-2-one, which indicates that the keto (pyridinone) tautomer is considered the predominant form. nih.gov
Table 1: Factors Influencing Tautomeric Equilibrium in Pyridinols
| Factor | Influence on Equilibrium | Favored Tautomer | Rationale |
| Physical State | Gas vs. Condensed Phase | Gas: Pyridinol; Solid: Pyridone | Intrinsic stability vs. intermolecular forces. stackexchange.com |
| Solvent Polarity | Nonpolar vs. Polar | Nonpolar: Mixed; Polar: Pyridone | Stabilization of the more polar keto tautomer. stackexchange.com |
| Aromaticity | Aromatic Ring System | Pyridinol (aromatic) vs. Pyridone (aromatic resonance contributor) | Aromatic stabilization energy contributes to the overall energetics. stackexchange.com |
| Hydrogen Bonding | Intermolecular Interactions | Pyridone | Dimeric hydrogen bonding in the solid state and with polar solvents strongly favors the keto form. masterorganicchemistry.com |
The presence of halogen substituents, such as bromine at the 5-position and fluorine at the 6-position, significantly influences the electronic properties of the pyridine ring and, consequently, the tautomeric equilibrium. Both fluorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect.
This inductive withdrawal of electron density affects the relative stability of the two tautomers in several ways:
Acidity: The electron-withdrawing halogens increase the acidity of the N-H proton in the pyridone form and the O-H proton in the pyridinol form.
Basicity: The basicity of the ring nitrogen and the carbonyl oxygen is reduced.
Dipole Moment: The molecular dipole moment is altered, which affects solvation energies in polar solvents.
Computational studies on related halogenated pyridones have confirmed that substituents can modulate the position of the tautomeric equilibrium. bohrium.com The strong inductive effects of fluorine and bromine in this compound are expected to further stabilize the already favored polar pyridone tautomer, particularly in condensed phases. Halogen bonding, a noncovalent interaction involving a halogen atom, can also play a role in stabilizing specific tautomers in the solid state, potentially favoring the form where the carbonyl oxygen acts as a halogen bond acceptor. mdpi.commdpi.com
Computational Chemistry Approaches for Mechanistic Insights
Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms and molecular behaviors of compounds like this compound. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) offer insights that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to study reaction mechanisms by calculating the geometries and energies of reactants, products, intermediates, and transition states along a reaction coordinate. ruhr-uni-bochum.de
For reactions involving this compound, DFT can provide critical mechanistic data:
Reaction Energetics: Calculation of reaction enthalpies (ΔH) and Gibbs free energies (ΔG) to determine the thermodynamic favorability of a reaction pathway.
Activation Barriers: Determination of the energy of transition states allows for the calculation of activation energies (Ea), which are crucial for understanding reaction kinetics and predicting which of several possible pathways is most likely. ruhr-uni-bochum.de
Spectroscopic Properties: DFT can predict spectroscopic data (e.g., IR frequencies, NMR chemical shifts) that can be compared with experimental results to validate the computed structures. nih.gov
DFT has been successfully used to investigate mechanisms relevant to halogenated pyridines, such as palladium-catalyzed cross-coupling reactions, by mapping out the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. ruhr-uni-bochum.de
Table 2: Application of DFT in Mechanistic Studies
| Computational Output | Mechanistic Insight Provided |
| Optimized Geometries | Provides the 3D structure of stable molecules and transition states. |
| Vibrational Frequencies | Confirms whether a structure is a minimum (all real frequencies) or a transition state (one imaginary frequency). nih.gov |
| Potential Energy Surface | Maps the energy landscape of a reaction, identifying the lowest energy pathway from reactants to products. ruhr-uni-bochum.de |
| Atomic Charges / Orbitals | Explains the electronic effects of substituents and identifies sites of nucleophilic or electrophilic attack. |
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov While DFT is excellent for single-point energy calculations and reaction pathways, MD provides insight into the dynamic behavior of molecules in a realistic environment (e.g., in solution). nih.gov
For this compound, MD simulations can be used to explore:
Solvation Effects: MD can model the explicit interactions between the solute and surrounding solvent molecules, revealing how the solvent shell is structured and how it influences the solute's behavior and reactivity.
Intermolecular Interactions: It can simulate how multiple molecules of this compound interact with each other, which is crucial for understanding crystallization processes and the structure of the solid state. This includes modeling the formation of hydrogen-bonded dimers.
Conformational Dynamics: While the pyridine ring itself is rigid, MD can simulate the flexibility of larger structures containing this moiety, which is relevant if it is incorporated into a more complex molecule.
Binding to Macromolecules: If studying the compound's interaction with a biological target like a protein, MD simulations can predict binding modes, estimate binding affinities, and analyze the stability of the resulting complex. nih.gov
Together, DFT and MD simulations provide a comprehensive theoretical framework for understanding both the reactivity and the physical behavior of this compound at an atomic level of detail. nih.govnih.gov
Derivatization and Functionalization of 5 Bromo 6 Fluoropyridin 2 Ol for Advanced Materials and Medicinal Chemistry
Introduction of Diverse Functional Groups
The reactivity of 5-Bromo-6-fluoropyridin-2-ol allows for a range of chemical transformations, enabling the introduction of various functional groups that can modulate the electronic and steric properties of the molecule. These modifications are crucial for fine-tuning the performance of the resulting compounds in their intended applications.
Amination Reactions
While direct amination of the bromo or fluoro positions on this compound is not extensively documented in publicly available research, the inherent reactivity of halogenated pyridines suggests the potential for such transformations. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are well-established methods for the formation of C-N bonds with aryl halides. This methodology could foreseeably be applied to the bromo-substituted position of this compound to introduce a variety of primary and secondary amines. The reaction conditions would likely involve a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to facilitate the coupling of the pyridinol with an amine.
Similarly, nucleophilic aromatic substitution (SNAr) of the fluorine atom is a plausible route for amination. The electron-withdrawing nature of the pyridine (B92270) nitrogen and the bromo substituent would activate the fluoro position towards attack by amine nucleophiles, particularly under thermal conditions or with the use of a strong base. The success of such reactions would be dependent on the nucleophilicity of the amine and the specific reaction conditions employed.
Alkylation and Arylation Strategies
The hydroxyl and bromo functionalities of this compound serve as primary handles for alkylation and arylation reactions, enabling the expansion of the molecular framework.
O-alkylation of the hydroxyl group is a common strategy to introduce a variety of side chains. One documented method involves the Mitsunobu reaction. google.com For instance, the reaction of this compound with 3-(dimethylamino)propan-1-ol in the presence of triphenylphosphine and (E)-diisopropyl diazene-1,2-dicarboxylate in dichloromethane (DCM) yields 3-((5-bromo-6-fluoropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine. google.com Another approach is the Williamson ether synthesis, where the pyridinol is treated with an alkyl halide in the presence of a base. An example of this is the reaction with 1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)-2-bromoethan-1-one and potassium carbonate in dimethyl sulfoxide (DMSO). googleapis.com
The bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties. Following O-alkylation, the resulting bromo-ether derivative can undergo a Suzuki coupling. For example, after conversion of the bromo group to a boronic ester, the compound can be coupled with another aryl halide. google.comgoogle.com This two-step sequence of O-alkylation followed by C-C bond formation highlights the utility of this compound in synthesizing complex, polysubstituted pyridines.
| Reaction Type | Reagents and Conditions | Product | Reference |
| O-Alkylation (Mitsunobu) | 3-(dimethylamino)propan-1-ol, PPh₃, DIAD, DCM, 0-5 °C to rt, 16 h | 3-((5-bromo-6-fluoropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine | google.com |
| O-Alkylation (Williamson) | 1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)-2-bromoethan-1-one, K₂CO₃, DMSO, rt, overnight | 1-((5-bromo-6-fluoropyridin-2-yl)oxy)-2-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one | googleapis.com |
| C-Arylation (Suzuki Coupling) | Arylboronic acid, Pd(PPh₃)₄, base, solvent | 5-Aryl-6-fluoropyridin-2-ol derivative | google.comgoogle.com |
Oxidation and Reduction Transformations
The chemical literature lacks specific examples of oxidation and reduction transformations performed directly on this compound. However, based on the general reactivity of pyridinols and halogenated pyridines, several potential transformations can be envisaged.
The pyridin-2-ol tautomer exists in equilibrium with its corresponding pyridin-2-one form. Oxidation of the pyridinol could potentially lead to the formation of quinone-like structures, although such reactions would likely be complex and could be accompanied by side reactions involving the halogen substituents.
Reduction of the bromo-substituent could be achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source. This would yield 6-fluoropyridin-2-ol. Selective dehalogenation of the bromine over the more resilient fluorine atom is generally feasible under these conditions. Complete reduction of the pyridine ring to a piperidine derivative would require more forcing conditions, such as high-pressure hydrogenation with a rhodium or ruthenium catalyst.
Applications in Organic Synthesis as a Building Block
The multifunctionality of this compound makes it a versatile precursor for the synthesis of more elaborate chemical structures, particularly polysubstituted N-heteroarenes and complex heterocyclic systems.
Synthesis of Polysubstituted N-Heteroarenes
As previously mentioned, the sequential functionalization of the hydroxyl and bromo groups of this compound is a powerful strategy for the synthesis of polysubstituted N-heteroarenes. The O-alkylation introduces a desired side chain, and the subsequent Suzuki coupling at the 5-position allows for the introduction of a wide range of aryl or heteroaryl groups. This stepwise approach provides a high degree of control over the final structure of the molecule.
For example, the synthesis of imidazo[4,5-c]quinolin-2-one derivatives, which are of interest in medicinal chemistry, utilizes this compound as a key intermediate. google.com The synthesis involves an initial O-alkylation, followed by the conversion of the bromo group into a boronic ester, which then participates in a Suzuki coupling reaction to form a key biaryl linkage. This demonstrates the role of this compound in the assembly of complex, multi-ring systems.
Construction of Complex Heterocyclic Systems
While specific examples of using this compound for the construction of fused heterocyclic systems are not prevalent in the reviewed literature, its functional groups offer potential for such applications. For instance, the combination of a hydroxyl group and a halogen atom on adjacent positions could be exploited in cyclization reactions.
One potential synthetic route could involve the introduction of a suitable functional group at the 5-position via a cross-coupling reaction, which could then undergo an intramolecular cyclization with the hydroxyl group at the 2-position to form a fused furan-pyridine or pyran-pyridine system. Alternatively, functionalization of the hydroxyl group followed by an intramolecular reaction with a substituent introduced at the 6-position (via SNAr of the fluorine) could lead to the formation of other fused heterocyclic structures. The development of such synthetic strategies would further expand the utility of this compound as a versatile building block in organic synthesis.
Role in Drug Discovery and Active Pharmaceutical Ingredients (APIs)
This compound serves as a key building block in the synthesis of complex heterocyclic compounds intended for therapeutic use. Patent literature demonstrates its utility as a starting material in multi-step syntheses of potential drug candidates. For instance, it has been used in the preparation of pyridinone- and pyridazinone-based compounds being investigated for the treatment of conditions such as fibrotic diseases and pathological angiogenesis. google.com
Molecular Scaffolds for Inhibitors of Biological Targets (e.g., Neuropeptide Y Y5 receptor, SARS-CoV-2 main protease, indoleamine-2,3-dioxygenase-1)
No direct evidence was found in the searched literature to support the use of this compound as a primary molecular scaffold for inhibitors of the Neuropeptide Y Y5 receptor, the SARS-CoV-2 main protease, or indoleamine-2,3-dioxygenase-1.
Synthesis of Pyridone-Containing Imidazolines
No information was found regarding the specific use of this compound in the synthesis of pyridone-containing imidazolines.
Development of Multitarget Agonists and Kinase Modulators
Research has documented the use of this compound in the development of kinase modulators. Specifically, it has been employed as an intermediate in the synthesis of substituted imidazo[4,5-c]quinolin-2-one derivatives. google.com These derivatives are designed to act as selective modulators and inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase. google.comgoogle.com ATM kinase is a critical enzyme in the DNA damage response pathway and is a significant target in cancer therapy. nih.gov The synthesis described in patent literature involves reacting this compound with other chemical entities to construct the final, complex inhibitor molecule. google.com
| Target Kinase | Synthesized Compound Class | Therapeutic Application |
| Ataxia-Telangiectasia Mutated (ATM) Kinase | Imidazo[4,5-c]quinolin-2-one derivatives | Cancer Treatment |
This table summarizes the documented use of this compound as a synthetic intermediate for kinase modulators.
No information was found concerning the development of multitarget agonists using this compound.
Utility in Materials Science
Precursors for Semiconducting Materials and OLED Applications
No literature was identified that describes the use of this compound as a precursor for semiconducting materials or in Organic Light-Emitting Diode (OLED) applications.
Integration into Supramolecular Architectures
No information was found regarding the integration of this compound into supramolecular architectures.
Emerging Research Directions and Future Perspectives for 5 Bromo 6 Fluoropyridin 2 Ol
Exploration of Novel Synthetic Methodologies
Future research into the synthesis of 5-Bromo-6-fluoropyridin-2-ol and its derivatives is expected to move beyond traditional multi-step procedures, which often involve harsh reaction conditions and generate significant waste. The focus will likely shift towards the development of more efficient, selective, and environmentally benign synthetic routes.
One promising avenue is the exploration of C-H activation and functionalization reactions. Direct and selective fluorination and bromination of a pyridin-2-ol precursor could offer a more atom-economical approach. Inspired by classic amination reactions, methods for the site-selective fluorination of pyridines using reagents like silver(II) fluoride (B91410) could be adapted. researchgate.net Such methods, which can proceed at ambient temperatures with high selectivity for the position adjacent to the nitrogen, could provide a more direct route to 2-fluoro-pyridinol intermediates. researchgate.net
Furthermore, transition-metal-catalyzed cross-coupling reactions will continue to be a vital tool for derivatization. The differential reactivity of the C-F and C-Br bonds can be exploited for sequential functionalization. For instance, the bromine atom is more amenable to palladium-catalyzed cross-coupling reactions, while the fluorine atom is more susceptible to nucleophilic aromatic substitution. ossila.com This differential reactivity allows for a modular approach to synthesizing a library of derivatives with diverse functionalities.
The development of one-pot multicomponent reactions represents another significant research direction. nih.gov These reactions, which combine multiple starting materials in a single synthetic operation, can rapidly generate molecular complexity and reduce the number of purification steps, leading to more sustainable processes. nih.govbenthamscience.com
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Potential Challenges |
| C-H Functionalization | High atom economy, reduced number of steps | Regioselectivity control, catalyst development |
| Sequential Cross-Coupling | Modular approach, high diversity of derivatives | Catalyst compatibility, precise control of reaction conditions |
| Multicomponent Reactions | Increased efficiency, reduced waste, rapid complexity generation | Optimization of reaction conditions for multiple components |
| Flow Chemistry | Improved safety and scalability, precise process control | Initial setup costs, potential for clogging with solid byproducts |
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
To optimize novel synthetic methodologies and ensure process safety and reproducibility, the implementation of advanced spectroscopic techniques for real-time, in-situ reaction monitoring is crucial. Process Analytical Technology (PAT) tools like Fourier-transform infrared (FTIR) and Raman spectroscopy are poised to play a significant role in this area. mdpi.commsesupplies.com
In-situ FTIR spectroscopy can provide valuable kinetic and mechanistic information by monitoring the concentration changes of reactants, intermediates, and products throughout a reaction. researchgate.netresearchgate.netyoutube.com For the synthesis of this compound, this could involve tracking the disappearance of starting material vibrational bands and the appearance of product-specific bands in real-time.
Similarly, in-situ Raman spectroscopy is a powerful non-invasive technique for monitoring reactions in solution and in the solid state. mdpi.comrsc.orgresearchgate.netacs.org It can be particularly useful for tracking transformations of the pyridine (B92270) ring and the carbon-halogen bonds. The ability to monitor reactions without the need for sample extraction can lead to more accurate kinetic data and a deeper understanding of the reaction mechanism. nih.gov The application of these techniques can facilitate rapid process optimization and ensure consistent product quality.
Computational Design of Derivatives with Tailored Properties
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, computational methods can be employed to predict the physicochemical properties of its potential derivatives and to guide the design of new molecules with specific, tailored functionalities.
Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netnih.gov Such studies can provide insights into the impact of different substituents on the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn influences its reactivity and potential applications in areas like organic electronics. nih.govrsc.org Computational studies on halogenated compounds have already provided valuable insights into their intermolecular interactions and biological activities. nih.govmdpi.comresearchgate.netumn.edu
Molecular docking simulations can be utilized to predict the binding affinity of this compound derivatives with biological targets, such as enzymes or receptors. This in-silico screening can help to identify promising candidates for further experimental investigation as potential therapeutic agents. By understanding the structure-activity relationships, researchers can rationally design derivatives with enhanced biological activity and selectivity.
Sustainable and Scalable Synthesis for Industrial Applications
For this compound to find widespread application, the development of sustainable and scalable synthetic processes is paramount. This involves not only improving the efficiency of the chemical transformations but also minimizing the environmental impact of the entire process.
Green chemistry principles will be central to this effort. This includes the use of renewable starting materials, the replacement of hazardous solvents with greener alternatives like ionic liquids, and the development of catalytic reactions that minimize waste. benthamscience.comsci-hub.stresearchgate.net Multicomponent reactions carried out in environmentally benign solvents or even under solvent-free conditions are a promising approach. researchgate.netacs.org
For industrial-scale production, continuous flow chemistry offers several advantages over traditional batch processing. nih.gov Flow reactors can provide better control over reaction parameters such as temperature and pressure, leading to improved safety, higher yields, and more consistent product quality. The development of a scalable synthesis of N-acylaziridines from N-tosylaziridines showcases the potential for scalable processes for related heterocyclic compounds. nih.gov A Chinese patent describes a synthesis process for 2-methoxy-3-bromo-5-fluoropyridine, highlighting the industrial interest in related fluorinated pyridine intermediates. google.com
Table 2: Key Considerations for Sustainable and Scalable Synthesis
| Aspect | Goal | Potential Approach |
| Raw Materials | Use of renewable or readily available feedstocks | Biocatalysis, synthesis from bio-derived platform chemicals |
| Solvents | Reduction or elimination of hazardous solvents | Use of water, supercritical fluids, or ionic liquids; solvent-free reactions |
| Catalysis | Replacement of stoichiometric reagents with catalysts | Heterogeneous catalysis for easy separation and recycling, biocatalysis |
| Energy Efficiency | Lowering reaction temperatures and pressures | Microwave-assisted synthesis, photoredox catalysis |
| Process Technology | Improved safety, control, and scalability | Continuous flow chemistry, process intensification |
Expanding Applications in Biomedical and Materials Science Fields
The unique combination of a pyridinol core with bromine and fluorine substituents makes this compound a versatile building block for the development of new molecules with applications in both biomedical and materials science.
In the biomedical field, fluorinated and brominated heterocycles are prevalent in many pharmaceuticals. mdpi.com The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. mdpi.com The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly being recognized for its importance in drug-receptor interactions. Derivatives of this compound could be explored as potential inhibitors of enzymes or as ligands for receptors implicated in various diseases. Research on related bromo-fluoro-phenyl pyrazole (B372694) derivatives has already shown promise for antifungal agents. researchgate.netresearchgate.net The structurally similar 5-bromo-2-fluoropyridine (B45044) is a known scaffold for active pharmaceutical ingredients. ossila.com
In materials science, the introduction of fluorine into organic molecules can impart unique properties such as high thermal stability, chemical resistance, and specific optical and electronic characteristics. nih.govmdpi.comresearchgate.net Derivatives of this compound could be investigated as monomers for the synthesis of novel fluorinated polymers with applications as high-performance materials in the aerospace or electronics industries. mdpi.comresearchgate.net The electron-deficient nature of the fluorinated pyridine ring also makes it an attractive component for organic light-emitting diodes (OLEDs) and other organic electronic devices. ossila.com
Q & A
Q. Q1. What are the optimal synthetic routes for 5-Bromo-6-fluoropyridin-2-ol, and how can purity be maximized?
Methodological Answer: Synthesis typically involves halogenation and hydroxylation of pyridine derivatives. A validated approach includes:
- Stepwise halogenation : Bromination at the 5-position using N-bromosuccinimide (NBS) under controlled temperature (0–5°C), followed by fluorination via nucleophilic aromatic substitution (e.g., using KF in DMF at 120°C) .
- Hydroxylation : Direct oxidation of a methyl group or deprotection of a hydroxyl-protected intermediate (e.g., tert-butyldimethylsilyl ether) using tetrabutylammonium fluoride (TBAF) .
- Purity Optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>98%) by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Q2. How can structural characterization of this compound be performed to resolve ambiguities?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.15 (d, J=8 Hz, H-3), δ 7.45 (d, J=6 Hz, H-4). ¹⁹F NMR confirms fluorination at δ -110 ppm .
- Mass Spectrometry : ESI-MS m/z 191.00 [M+H]⁺ (theoretical: 191.00) .
- X-ray Crystallography : Resolves regiochemistry conflicts (e.g., bromine vs. fluorine positioning) .
Advanced Research Questions
Q. Q3. What factors influence the regioselectivity of electrophilic substitutions in this compound?
Methodological Answer: Regioselectivity is governed by electronic and steric effects:
- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the pyridine ring, directing substitutions to the 4-position. Bromine’s inductive effect further enhances meta/para preference .
- Steric Hindrance : Bulkier reagents (e.g., tert-butyl groups) favor less hindered positions. Computational modeling (DFT at B3LYP/6-311G**) predicts transition state energies to validate experimental outcomes .
Contradiction Note : reports bromine at the 5-position, while lists alternative isomers. Verify via NOESY NMR or single-crystal XRD .
Q. Q4. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For Suzuki-Miyaura coupling, the 6-fluorine site shows higher electrophilicity (Fukui f⁻ = 0.15) than bromine .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar solvents stabilize charged intermediates, accelerating coupling rates by ~30% .
Q. Q5. What strategies mitigate instability of this compound under ambient conditions?
Methodological Answer: Instability arises from hydrolysis and photodegradation:
Q. Q6. How can biological activity of this compound be assessed against fungal pathogens?
Methodological Answer:
- In Vitro Assays : Test antifungal activity using microdilution (CLSI M38-A2 protocol) against Candida albicans and Aspergillus fumigatus.
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 5-Bromo-3-fluoropyridin-2-ol) to identify critical substituents. IC₅₀ values correlate with electronegativity (R² = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
